![molecular formula C26H31ClN6O2 B1139172 Nazartinib S-enantiomer CAS No. 1508256-20-9](/img/structure/B1139172.png)
Nazartinib S-enantiomer
Übersicht
Beschreibung
Nazartinib S-enantiomer, also known as EGF816 (S-enantiomer), is the less active S-enantiomer of Nazartinib . It is a novel third-generation EGFR-tyrosine kinase inhibitor . It has been demonstrated to have antitumor activity and manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy .
Wissenschaftliche Forschungsanwendungen
Heterogeneity and Resistance in Lung Cancer
Nazartinib has shown activity against EGFR mutation-positive lung cancers, particularly those with T790M-mediated resistance. It was observed that patients might experience mixed responses due to the coexistence of tumor subclones with distinct genetic signatures. Serial liquid biopsies revealed shifts in clonal abundance in response to treatment, highlighting the potential of nazartinib in managing lung cancer heterogeneity (Piotrowska et al., 2018).
Clinical Efficacy in Non-Small Cell Lung Cancer
A study aimed to explore nazartinib's clinical efficacy and safety in treating EGFR-mutated non-small cell lung cancer (NSCLC). The study involved a prospective, multicenter trial, providing a basis for nazartinib as an effective treatment option for EGFR-mutated NSCLC patients (Cui, Xiao, & Zhang, 2021).
Interaction with Human Serum Albumin
The interaction of nazartinib with human serum albumin (HSA) has been characterized, providing insights into its pharmacokinetics and dynamics. The study used experimental and theoretical approaches to understand how nazartinib binds to HSA, which is significant for its distribution and efficacy in anti-cancer therapy (Almehizia et al., 2020).
Metabolic Profiling and Reactive Metabolites
A study using liquid chromatography-tandem mass spectrometry highlighted the metabolic pathway and bioactivation mechanisms of nazartinib. The research provided important insights into the formation of reactive metabolites, which is crucial for understanding the drug's efficacy and safety profile (Abdelhameed, Attwa, & Kadi, 2019).
Safety and Efficacy in Advanced NSCLC
Nazartinib demonstrated a favorable safety profile in patients with advanced EGFR-mutant NSCLC. The study involved a phase 1 trial and showed that nazartinib is effective in patients with varying statuses of EGFR mutation and previous therapy, offering a potential treatment option for this patient group (Tan et al., 2020).
Wirkmechanismus
Nazartinib selectively targets EGFR activating mutations (L858R and/or ex19del) and resistance mutations (T790M), while sparing wild type EGFR . This selective targeting makes it effective in treating certain types of cancers, such as non-small cell lung cancer (NSCLC) with these specific EGFR mutations .
Eigenschaften
IUPAC Name |
N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-OEMHODTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nazartinib S-enantiomer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.